molecular formula C10H13ClF3NO B563149 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride CAS No. 100840-63-9

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Cat. No.: B563149
CAS No.: 100840-63-9
M. Wt: 255.665
InChI Key: PVVRPXJDSVGEQT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)phenol with an appropriate halogenated propan-1-amine under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the free base of the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.

    Paroxetine: Another antidepressant with a related chemical structure.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor with structural similarities.

Uniqueness

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRPXJDSVGEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702017
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100840-63-9
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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